2-(1-(2-(Difluoromethoxy)benzyl)-1H-1,2,3-triazol-4-yl)acetic acid
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Overview
Description
2-(1-(2-(Difluoromethoxy)benzyl)-1H-1,2,3-triazol-4-yl)acetic acid is a synthetic organic compound that features a triazole ring, a difluoromethoxybenzyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(Difluoromethoxy)benzyl)-1H-1,2,3-triazol-4-yl)acetic acid typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Difluoromethoxybenzyl Group: The difluoromethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a difluoromethoxy group.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazole ring or the difluoromethoxy group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-(2-(Difluoromethoxy)benzyl)-1H-1,2,3-triazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used as a probe to study biological processes involving triazole-containing molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-(2-(Difluoromethoxy)benzyl)-1H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. The acetic acid moiety can act as a chelating agent, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Difluoromethoxy)benzyl)-1H-1,2,3-triazole: Lacks the acetic acid moiety, which may reduce its binding affinity and specificity.
2-(1-(2-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)acetic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group, potentially altering its chemical properties and biological activity.
2-(1-(2-(Trifluoromethoxy)benzyl)-1H-1,2,3-triazol-4-yl)acetic acid: Contains a trifluoromethoxy group, which can significantly change its reactivity and interaction with biological targets.
Uniqueness
The presence of the difluoromethoxy group in 2-(1-(2-(Difluoromethoxy)benzyl)-1H-1,2,3-triazol-4-yl)acetic acid imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-[[2-(difluoromethoxy)phenyl]methyl]triazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3/c13-12(14)20-10-4-2-1-3-8(10)6-17-7-9(15-16-17)5-11(18)19/h1-4,7,12H,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQLNCHYUJXQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)CC(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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